6,7-Diphenylpteridine-2,4-diamine
Overview
Description
Synthesis Analysis
The synthesis of 6,7-disubstituted pteridines has been explored through various methods. One approach involves the condensation of 5,6-diaminouracils with ethyl aroylpyruvates to yield 6-(acylmethyl)-7-hydroxypteridines and the isomeric 7-(acylmethyl)-6-hydroxypteridines. The structures of these compounds were confirmed by hydrolysis into their respective hydroxy-methylpteridines. Additionally, the synthesis of a 2-(methylthio) derivative has been described, expanding the range of substituents that can be introduced into the pteridine scaffold . Another method for synthesizing 6,7-disubstituted pteridines, specifically for potential antimalarial and antitumor agents, involves the Isay reaction of symmetrical α-diketones with tetraaminopyrimidine and triamino-6-hydroxypyrimidine. This method has been used to create a variety of 6,7-bis(arylmethyl)pteridines and has been further optimized to allow for a continuous operation without the need to isolate intermediates .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of related compounds have been studied using both experimental and theoretical methods. For instance, the molecular geometry, vibrational wavenumbers, and bonding features of N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine were calculated using density functional theory (DFT) with a 6-31G(d) basis set. The non-linear optical behavior and molecular properties such as ionization potential and electrophilicity were deduced from HOMO-LUMO analysis. Stability arising from hyperconjugative interactions and charge delocalization was analyzed using natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
The chemical reactivity of pteridine derivatives can be inferred from the synthesis methods and molecular analyses. The condensation reactions used in the synthesis of 6,7-disubstituted pteridines indicate that these compounds can participate in nucleophilic addition reactions. The HOMO-LUMO analysis suggests that charge transfer within the molecule is possible, which could influence the reactivity of these compounds in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-disubstituted pteridines are closely related to their molecular structure. The spectroscopic analysis, including FT-IR and FT-Raman, provides insight into the vibrational modes of the molecules, which are indicative of their functional groups and bonding characteristics. The calculated electric dipole moment, polarizability, and hyperpolarizability suggest that these compounds may exhibit interesting optical properties. Additionally, the crystal and molecular structures of metal complexes with related ligands have been characterized, providing information on the coordination environment and geometry around the metal centers .
Scientific Research Applications
Alkylamination of pteridines using potassium permanganate, including 6,7-diphenylpteridine, leads to the introduction of alkylamino groups, which are significant in synthetic organic chemistry (Śladowska, Veldhuizen, & Plas, 1986).
Unsymmetrical diamine monomers have been synthesized for creating novel polyimides, which are vital in materials science due to their solubility and thermal properties (Ghaemy, Alizadeh, & Nasr, 2010).
The synthesis of new soluble polyamides from an unsymmetrical diamine bearing a bulky triaryl pyridine pendent group, indicating applications in polymer science (Ghaemy, Nasab, & Alizadeh, 2010).
Research into new 6,7-disubstituted pteridines for potential antimalarial and antitumor agents, illustrating the compound's medicinal chemistry applications (Rosowsky, Chaykovsky, Lin, & Modest, 1973).
Development of soluble and thermally stable polyimides using unsymmetrical diamine, highlighting its importance in the development of high-performance materials (Ghaemy & Alizadeh, 2009).
The creation of a novel fluorescent poly(pyridine-imide) acid chemosensor demonstrates its application in sensor technology (Wang, Liou, Liaw, & Chen, 2008).
Polyimides and co-polyimides with pendant benzoic acid moiety, indicating its use in the creation of advanced polymers with specific functional groups (Kulkarni et al., 2005).
The use of chiral 1,4-diamines in catalysis, particularly in the hydrogenation of acetophenone, showcases its potential in catalytic processes (Grasa, Zanotti-gerosa, Medlock, & Hems, 2005).
Metal-catalyzed 1,2-diamination reactions, where the 1,2-diamine motif is common in various natural products and pharmaceutical agents, highlight its significance in synthetic chemistry (Cardona & Goti, 2009).
Molecular structure and spectroscopic analysis of N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine, indicating its importance in structural chemistry and spectroscopy studies (Kavipriya, Kavitha, Karthikeyan, & Nataraj, 2015).
Safety And Hazards
properties
IUPAC Name |
6,7-diphenylpteridine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6/c19-16-15-17(24-18(20)23-16)22-14(12-9-5-2-6-10-12)13(21-15)11-7-3-1-4-8-11/h1-10H,(H4,19,20,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZJPETYMUJLIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2C4=CC=CC=C4)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278987 | |
Record name | 6,7-Diphenylpteridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diphenylpteridine-2,4-diamine | |
CAS RN |
18181-93-6 | |
Record name | NSC10922 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Diphenylpteridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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